N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a furan ring, an oxadiazole ring, and a chlorophenyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.
Formation of the Furan Ring: The furan ring is synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the oxadiazole and furan rings with the chlorophenyl group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis.
Biological Research: It is used in studies related to its antineoplastic, anti-inflammatory, and antiviral activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Pathways Involved: It interferes with the metabolic pathways of Mycobacterium tuberculosis, disrupting essential processes required for bacterial survival.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: Similar structure with a different oxadiazole ring position.
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide: Contains additional methoxy groups on the phenyl ring.
N-(4-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Benzamide derivative with a similar oxadiazole ring.
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is unique due to its specific oxadiazole ring position and the presence of both furan and chlorophenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H8ClN3O3 |
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Molecular Weight |
289.67 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
InChI Key |
JTCNHARTIVVSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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